![molecular formula C17H17N3O4 B5636813 2-tert-butyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5636813.png)
2-tert-butyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-tert-butyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide often involves multi-step reactions, including the formation of isoxazole rings and the introduction of tert-butyl and carboxamide groups. For example, the synthesis and crystallographic studies of similar molecules have demonstrated the importance of selecting appropriate precursors and conditions to achieve the desired molecular architecture (Çelik, Ulusoy, Taş, & İde, 2007).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-tert-butyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide has been elucidated using techniques such as X-ray crystallography. These studies reveal how the isoxazole ring, tert-butyl group, and carboxamide functionality contribute to the overall molecular conformation and stability (Habibi, Yazdanbakhsh, & Mousavifar, 2008).
Chemical Reactions and Properties
The chemical behavior of 2-tert-butyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide and related molecules under various conditions can provide insights into their reactivity. For instance, studies on the tert-butyl group's involvement in chemical reactions demonstrate its influence on molecular reactivity and the formation of new chemical bonds (Guo, Wang, Jiang, & Yu, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of compounds like 2-tert-butyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide, are crucial for understanding their potential applications. The crystal structure and physical characteristics can significantly affect their behavior in various solvents and conditions (Habibi, Yazdanbakhsh, & Mousavifar, 2008).
Chemical Properties Analysis
Investigating the chemical properties, including acidity, basicity, and reactivity towards different reagents, is essential for comprehending the functional applications of such molecules. Studies have shown that the presence of tert-butyl and isoxazole groups can influence the electron distribution within the molecule, affecting its chemical behavior (Masci, Mortera, Persiani, & Thuéry, 2006).
properties
IUPAC Name |
2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-9-7-13(19-24-9)18-14(21)10-5-6-11-12(8-10)16(23)20(15(11)22)17(2,3)4/h5-8H,1-4H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSECERWVWHNPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide |
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